1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4,5-bis(dimethylamino)naphthalen-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(19)12-9-10-15(18(4)5)16-13(12)7-6-8-14(16)17(2)3/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWWAGBASRAYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=C(C2=C(C=C1)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350647 | |
| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111967-89-6 | |
| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Naphthalene Derived Proton Sponges and Their Unique Basicity in Chemical Systems
The investigation into naphthalene-derived proton sponges began with the synthesis and characterization of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) by Roger Adams and his team, with its unusually high basicity first noted in 1941. researchgate.netchemicalbook.com The term "Proton Sponge" was later trademarked to describe its ability to "soak up" protons from a solution. nih.govwikipedia.org These compounds are characterized by having two basic groups, typically dimethylamino groups, held in close proximity at the 1 and 8 (peri) positions of a naphthalene (B1677914) ring. nih.gov
The exceptional basicity of these compounds is not due to a simple additive effect of the two amine groups but rather stems from a unique combination of steric and electronic factors. nih.gov In the neutral, unprotonated molecule, the bulky dimethylamino groups are forced into close proximity by the rigid naphthalene backbone. This leads to significant steric strain and electrostatic repulsion between the nitrogen atoms' lone pairs of electrons. mdpi.comnih.gov
Upon protonation, the proton is captured and held in a strong, intramolecular N-H-N hydrogen bond between the two nitrogen atoms. nih.govnih.gov This chelation of the proton allows the dimethylamino groups to move apart, relieving the steric and electronic strain present in the neutral base. wikipedia.org The significant energy decrease associated with this strain relief is the primary driving force for the high proton affinity. wikipedia.org Consequently, the conjugate acid is remarkably stable, and the parent compound is a very strong base.
The difference in basicity compared to related amines is substantial. As illustrated in the table below, the pKₐ of the conjugate acid of DMAN is orders of magnitude higher than that of its parent compound, 1,8-diaminonaphthalene, and other related amines. researchgate.netchemicalbook.com This high basicity is coupled with weak nucleophilicity due to the steric hindrance around the nitrogen atoms, making proton sponges highly selective non-nucleophilic bases in organic synthesis. wikipedia.orgchemicalbook.com
| Compound Name | pKₐ (in Water) |
|---|---|
| 1,8-Diaminonaphthalene | 4.61 |
| 1,8-Bis(methylamino)naphthalene | 5.61 |
| 1-(Methylamino)-8-(dimethylamino)naphthalene | 6.43 |
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 - 12.34 |
Data sourced from ChemicalBook. chemicalbook.com
Rationale for Investigating Substituted Naphthalene Based Superbase Derivatives
The foundational structure of 1,8-bis(dimethylamino)naphthalene (B140697) has inspired extensive research into substituted derivatives to explore and manipulate their chemical properties. The primary rationale for this investigation is multifaceted, encompassing the tuning of basicity, the introduction of new functionalities, and the fundamental study of structure-property relationships.
Modifying the electronic environment of the naphthalene (B1677914) ring system directly influences the basicity of the compound. The introduction of electron-donating groups generally increases basicity, while electron-withdrawing groups decrease it. For example, the introduction of two aryl substituents at the 4 and 5 positions results in a derivative that is 0.7 pKₐ units less basic than the parent DMAN. researchgate.net Conversely, more complex substitutions can lead to superbases with even greater strength. A notable example is 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN), which combines the proton sponge scaffold with Schwesinger's phosphazene base concept. nih.gov HMPN exhibits a pKₐ in acetonitrile (B52724) of 29.9, making it over 11 orders of magnitude more basic than DMAN. wikipedia.orgnih.gov
Furthermore, the synthesis of substituted derivatives allows for the introduction of reactive sites or specific functional groups. This can transform the proton sponge from a simple non-nucleophilic base into a more complex molecular tool. For instance, derivatives have been designed to act as fluorescent probes, redox-active molecules, or ligands for metal catalysts. nih.govrsc.orgresearchgate.net The introduction of substituents can also lead to unusual reactivity, enabling the formation of novel heterocyclic systems. mdpi.com
Finally, studying a systematic series of derivatives provides deeper insights into the nature of the intramolecular hydrogen bond and the steric interactions that govern the properties of proton sponges. rsc.org By observing how different substituents affect the geometry, basicity, and spectroscopic characteristics of the molecule, researchers can refine theoretical models and better understand the fundamental principles of these unique superbases. researchgate.netrsc.org
Specific Academic Contributions and Identified Research Gaps Pertaining to 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone and Its Analogues
While the parent compound DMAN and many of its derivatives have been extensively studied, specific academic literature on 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone (also known as 4-acetyl-1,8-bis(dimethylamino)naphthalene) is notably scarce. This scarcity highlights a significant research gap in the otherwise well-documented field of proton sponge chemistry.
Research on related compounds provides a framework for understanding the potential properties of this acetyl derivative. The introduction of substituents at the para positions (C4 and C5) of the naphthalene (B1677914) core is a known strategy for modifying the properties of proton sponges. researchgate.net The synthesis of 4,5-disubstituted derivatives has been achieved through methods such as the selective dilithiation of 4-lithio-1,8-bis(dimethylamino)naphthalene, followed by quenching with various electrophiles. mdpi.com Acylation, as an electrophilic substitution reaction, is also a known, though often low-yielding, method for functionalizing the proton sponge core. researchgate.net
The study of an N-acetyl derivative of 2-amino-1,8-bis(dimethylamino)naphthalene, an analogue, found its pKₐ(I) in DMSO to be 7.5. chemicalbook.com While this compound is structurally different, it demonstrates that acyl groups are incorporated into proton sponge frameworks to study their effect on basicity. Another related compound, 3-(4,5-bis(dimethylamino)napthalen-1-yl)furan-2,5-dione, has been synthesized and shown to act as a colorimetric proton sponge, where protonation leads to a visible color change.
Identified Research Gaps:
Synthesis and Characterization: There is no detailed, optimized synthetic procedure reported specifically for this compound. Its full characterization using modern spectroscopic and crystallographic techniques is also absent from the literature.
Basicity Measurement: The pKₐ value of this compound in various solvents (e.g., water, acetonitrile (B52724), DMSO) has not been experimentally determined. This data is crucial for quantifying the electronic effect of the 4-acetyl group.
Application Potential: Without fundamental data on its properties, the potential applications of this specific derivative as a base, catalyst, or functional material remain unexplored.
Overview of Advanced Research Methodologies Employed in the Study of Highly Basic Organic Compounds
Established Synthetic Pathways for the Core 1,8-Bis(dimethylamino)naphthalene (B140697) Scaffold
The foundation of 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone is the 1,8-bis(dimethylamino)naphthalene (DMAN) scaffold, a compound commonly known by the trade name Proton Sponge™. wikipedia.orgnih.gov This commercially available compound is a diamine characterized by two dimethylamino groups positioned on the same side of the naphthalene (B1677914) ring system. wikipedia.org Its exceptional basicity, with a pKa of 12.34 for its conjugate acid in aqueous solution, is a hallmark of this structure. wikipedia.org
The classical and most direct synthesis of the DMAN scaffold involves the exhaustive methylation of 1,8-diaminonaphthalene. This transformation is typically achieved using methylating agents such as iodomethane (B122720) or dimethyl sulfate. The reaction proceeds to fully substitute the hydrogen atoms on the amino groups with methyl groups, yielding the sterically crowded and highly basic DMAN core.
Development and Optimization of Synthetic Routes to this compound
The introduction of an ethanone (B97240) (acetyl) group onto the DMAN scaffold to produce this compound requires careful consideration of regioselectivity. The two dimethylamino groups strongly influence the reactivity of the naphthalene ring, directing incoming electrophiles.
Regioselective Functionalization Approaches on the Naphthalene Ring
Two primary strategies for the regioselective functionalization of aromatic rings are electrophilic aromatic substitution and directed ortho-metalation (DoM). For the DMAN scaffold, both approaches present unique opportunities and challenges.
Friedel-Crafts Acetylation:
A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acetylation. libretexts.org This reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org In the case of naphthalene derivatives, the position of acylation can be influenced by the solvent and reaction temperature. google.comrsc.org For the DMAN scaffold, the powerful electron-donating and sterically bulky dimethylamino groups would be expected to direct electrophilic substitution to the ortho and para positions. However, the peri-interaction between the two dimethylamino groups can lead to complex steric and electronic effects that may alter the expected regiochemical outcome.
Ring Lithiation:
An alternative approach that offers a high degree of regiocontrol is ring lithiation, a form of directed ortho-metalation. It has been demonstrated that 1,8-bis(dimethylamino)naphthalene can undergo ring metallation. researchgate.netrsc.org The use of organolithium reagents, such as n-butyllithium or tert-butyllithium (B1211817), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can lead to the deprotonation of a specific carbon on the naphthalene ring. researchgate.netrsc.org Studies have shown that the reaction of DMAN with t-BuLi-TMEDA in n-hexane can produce 3- and 4-lithium derivatives in good yields. researchgate.netrsc.org The resulting organolithium species can then be quenched with an appropriate electrophile, such as acetyl chloride, to introduce the acetyl group. The formation of the 4-acetylated product would correspond to this compound, following IUPAC numbering conventions for the substituted naphthalene.
| Functionalization Method | Reagents | Potential Products |
| Friedel-Crafts Acetylation | Acetyl chloride/anhydride, Lewis acid | Mixture of acetylated DMAN isomers |
| Ring Lithiation | t-BuLi, TMEDA, then acetyl chloride | 3-acetyl- and 4-acetyl-DMAN |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents.
In the context of a Friedel-Crafts acetylation, the choice of solvent can significantly impact the regioselectivity and yield. For example, the use of nitrobenzene (B124822) or 2-nitropropane (B154153) as a solvent has been shown to influence the position of acetylation on naphthalene rings. google.com The reaction temperature is another critical factor, with lower temperatures often favoring the formation of a specific isomer. google.com
For syntheses involving ring lithiation, the choice of the organolithium reagent and the solvent system is paramount. The use of tert-butyllithium over n-butyllithium has been shown to improve the selectivity of the lithiation of DMAN. researchgate.netrsc.org The reaction temperature must be carefully controlled, as organolithium species can be unstable at higher temperatures. Furthermore, the purity of the reagents and the exclusion of moisture and oxygen are essential for the success of these reactions.
| Parameter | Friedel-Crafts Acetylation | Ring Lithiation |
| Solvent | Can influence regioselectivity (e.g., nitrobenzene, 2-nitropropane) | Typically ethereal or hydrocarbon solvents (e.g., THF, hexane) |
| Temperature | Can affect isomer distribution; lower temperatures may increase selectivity | Crucial for stability of the organolithium intermediate; often performed at low temperatures |
| Reagents/Catalyst | Choice of Lewis acid and acetylating agent is key | Choice of organolithium reagent and chelating agent (e.g., TMEDA) is critical |
Strategies for Post-Synthetic Derivatization of this compound
The presence of the ethanone moiety in this compound opens up a wide array of possibilities for post-synthetic derivatization, allowing for the fine-tuning of the compound's properties.
Modification of the Ethanone Moiety and Its Impact on Reactivity
The ketone functional group is a versatile handle for a variety of chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, thereby impacting its reactivity and potential applications.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. msu.edu This transformation introduces a hydroxyl group, which can serve as a site for further functionalization, such as esterification or etherification.
Oxidation: A Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), could convert the ketone into an ester. This would change the electronic properties of the substituent on the naphthalene ring from electron-withdrawing to electron-donating.
Carbon-Carbon Bond Formation: The carbonyl carbon is electrophilic and can react with a variety of carbon nucleophiles. For example, Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols. The Wittig reaction could be employed to convert the carbonyl group into an alkene.
Formation of Imines and Related Derivatives: The ketone can undergo condensation reactions with primary amines to form imines (Schiff bases). mdpi.com Similarly, reaction with hydroxylamine (B1172632) or hydrazines would yield oximes and hydrazones, respectively. These derivatives can be valuable for further synthetic manipulations or for their own unique chemical properties.
The reactivity of the ethanone moiety may be influenced by the steric hindrance imposed by the bulky 1,8-bis(dimethylamino)naphthalene scaffold. This could potentially hinder the approach of bulky reagents to the carbonyl carbon, necessitating the use of smaller, more reactive reagents or harsher reaction conditions.
| Reaction Type | Reagents | Product Functional Group |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Oxidation (Baeyer-Villiger) | mCPBA | Ester |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Imine Formation | R-NH₂ | Imine (Schiff Base) |
| Oxime Formation | NH₂OH | Oxime |
Further Functionalization of the Naphthalene Core for Advanced Analogues
The strategic modification of the naphthalene core of this compound and related 1,8-bis(dimethylamino)naphthalene (DMAN) derivatives opens avenues for the development of advanced analogues with tailored electronic and structural properties. Methodologies for introducing additional functional groups are crucial for expanding the utility of this "proton sponge" scaffold.
One of the most effective strategies for functionalizing the DMAN core is through directed metallation, specifically lithiation. The use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), allows for the regioselective deprotonation of the naphthalene ring. researchgate.netrsc.org The position of lithiation can be controlled by the choice of reagents and reaction conditions. For instance, the use of a t-BuLi-TMEDA system in n-hexane has been shown to yield 3- and 4-lithium derivatives of DMAN. researchgate.netrsc.org The subsequent reaction of these lithiated intermediates with a variety of electrophiles enables the introduction of a wide range of substituents.
A significant advancement in the selective functionalization of the DMAN skeleton is the use of Schlosser's superbase (n-BuLi–t-BuOK), which has been demonstrated to favor meta-lithiation. researchgate.net This provides a pathway to 3-substituted and 3,6-disubstituted DMAN derivatives, which are otherwise difficult to access. researchgate.net This meta-functionalization is particularly valuable for creating more complex and sterically crowded proton sponge analogues.
Furthermore, non-covalent interactions have been harnessed to achieve selective disubstitution. For example, a non-covalent Li···H interaction has been utilized for the second lithiation of 4-lithio-1,8-bis(dimethylamino)naphthalene, directing the metallation to the second peri-position with high selectivity. researchgate.net Quenching this dilithiated species with appropriate electrophiles yields 4,5-disubstituted DMAN derivatives. researchgate.net
The introduction of aryl and ethynyl (B1212043) groups has also been explored to modify the electronic properties of the DMAN scaffold. Suzuki coupling reactions have been successfully employed for the functionalization of halogenated DMAN derivatives, although the sterically hindered nature of these compounds can lead to modest yields. researchgate.net Similarly, Sonogashira coupling of iodo- and ethynyl-substituted DMAN derivatives serves as a powerful tool for constructing oligomeric structures. researchgate.net
The functionalization is not limited to the introduction of simple substituents. Ketimine and diketimine derivatives of DMAN have been synthesized and subsequently hydrolyzed to the corresponding ketones, demonstrating a pathway to carbonyl-containing proton sponges. researchgate.net These synthetic strategies collectively provide a versatile toolbox for the rational design and synthesis of advanced DMAN analogues with finely tuned properties.
Table 1: Examples of Functionalization Reactions on the DMAN Core
| Reagent System | Position of Functionalization | Type of Substituent Introduced | Reference |
| t-BuLi-TMEDA-n-hexane | 3- and 4- | Various electrophiles | researchgate.netrsc.org |
| n-BuLi–t-BuOK (Schlosser's superbase) | 3- and 3,6- | Various electrophiles | researchgate.net |
| n-BuLi-TMEDA (on 4-lithio-DMAN) | 4,5- | Various electrophiles | researchgate.net |
| Suzuki Coupling | 2- and 2,7- | Aryl groups | researchgate.net |
| Sonogashira Coupling | 2- and 4- | Ethynyl-linked structures | researchgate.net |
Synthesis of Polyfunctionalized Naphthalene-Based Proton Sponge Derivatives
The synthesis of polyfunctionalized naphthalene-based proton sponge derivatives involves the strategic combination of the functionalization methodologies described previously to construct molecules with multiple functional groups and extended π-systems. These complex derivatives are of interest for their unique structural and electronic properties.
A notable class of polyfunctionalized derivatives is the "double proton sponges," where two or more 1,8-bis(dimethylamino)naphthalene units are linked together. researchgate.net The synthesis of such molecules often relies on cross-coupling reactions. For instance, arylene-ethynylene oligomers incorporating two, three, or four DMAN fragments have been synthesized using Sonogashira coupling between iodo- and ethynyl-derivatized DMAN building blocks. researchgate.net These oligomers exhibit interesting photophysical properties due to the extended conjugation. Similarly, 1,4-diaryl-1,3-butadiynes containing multiple DMAN units have been prepared from ethynyl derivatives of the proton sponge. researchgate.net
Another approach to polyfunctionalized systems involves the creation of fused heterocyclic rings onto the DMAN scaffold. For example, the intramolecular nucleophilic substitution of a protonated dimethylamino group has been predicted as a potential route to fused isoxazoles. researchgate.net While not explicitly demonstrated on the title compound, this strategy highlights a potential pathway for creating more rigid and complex structures.
The synthesis of "double proton sponges" can also be achieved through N,N'-heterocyclization reactions. The reaction of 1-dimethylamino-8-(methylamino)naphthalene with bifunctional electrophiles like 1,3-dibromopropane (B121459) can lead to N,N'-linked structures. researchgate.net These reactions create a new class of polynitrogen organic receptors with a defined spatial arrangement of the basic sites. researchgate.net
The introduction of multiple substituents onto the naphthalene core can significantly alter the basicity and steric environment of the proton sponge. For example, the introduction of two peri-aryl substituents in the 4,5-positions of the 1,8-bis(dimethylamino)naphthalene scaffold was found to decrease the basicity by 0.7 pKa units. researchgate.net This demonstrates that polyfunctionalization not only adds new chemical handles but also allows for the fine-tuning of the inherent properties of the proton sponge.
The development of these synthetic strategies has paved the way for a diverse range of polyfunctionalized naphthalene-based proton sponges with applications in catalysis, materials science, and supramolecular chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is an indispensable tool for probing the solution-state structure and electronic environment of acetylated DMAN derivatives. The crowded nature of the peri-substituted naphthalene core gives rise to distinct spectral features and dynamic processes that can be elucidated through a combination of one- and two-dimensional NMR techniques.
High-Resolution ¹H and ¹³C NMR Investigations for Connectivity and Chemical Environment
High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for determining the connectivity and electronic environment of the molecule. In a hypothetical compound like 4-acetyl-1,8-bis(dimethylamino)naphthalene, the spectra would reveal characteristic signals for the acetyl group, the dimethylamino groups, and the aromatic naphthalene protons.
The ¹H NMR spectrum of the protonated form is particularly informative. The proton captured between the two nitrogen atoms typically appears as a highly deshielded, broad singlet in the far downfield region (δ 17-20 ppm), which is a signature of the strong [N-H...N]⁺ intramolecular hydrogen bond. researchgate.net The methyl protons of the two N(CH₃)₂ groups may appear as distinct signals, reflecting a hindered rotation and a specific conformation in solution.
The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom. The carbonyl carbon of the acetyl group would be readily identifiable in the downfield region (typically >190 ppm). The shifts of the naphthalene carbons provide insight into the electron distribution across the aromatic system, influenced by the electron-donating dimethylamino groups and the electron-withdrawing acetyl group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Protonated Acetyl-DMAN Derivative. Note: These are estimated values based on known DMAN salts and substituent effects. Actual values may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H -N | 18.0 - 19.5 | - |
| N(CH ₃)₂ | 2.9 - 3.4 | 44.0 - 46.0 |
| COC H₃ | 2.5 - 2.8 | 28.0 - 32.0 |
| C =O | - | >195 |
| Aromatic H | 7.0 - 8.5 | - |
| Aromatic C | - | 115 - 150 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure in solution. harvard.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the protons on the naphthalene ring system by identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key insights into the molecule's conformation and stereochemistry. nih.gov For an acetylated DMAN derivative, NOESY could reveal spatial proximity between the acetyl methyl protons and a nearby aromatic proton or even one of the dimethylamino groups, helping to define the preferred rotational conformation of the acetyl group relative to the naphthalene plane.
Variable Temperature NMR Studies on Dynamic Processes and Rotational Isomerism
The peri-substituents in DMAN derivatives are sterically crowded, leading to restricted rotation and other dynamic processes that can be studied using variable-temperature (VT) NMR. mdpi.com For an acetylated DMAN, several dynamic processes could be active on the NMR timescale:
Rotation of Dimethylamino Groups: The rotation of the N(CH₃)₂ groups around the C-N bond can be hindered. At low temperatures, this rotation may slow sufficiently to cause the two methyl groups of a single N(CH₃)₂ unit to become diastereotopic and appear as two separate signals. As the temperature is raised, these signals would broaden and eventually coalesce into a single sharp signal at the coalescence temperature, allowing for the calculation of the rotational energy barrier.
Proton Exchange: In the protonated species, VT-NMR can be used to study the dynamics of the bridged proton. While the proton transfer within the [N-H...N]⁺ bridge is typically extremely fast, exchange with external acidic protons can be monitored. nih.gov
Acetyl Group Rotation: The rotation of the acetyl group itself might be hindered by steric interactions with the adjacent peri-dimethylamino group. VT-NMR could potentially be used to probe this rotational barrier.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. For protonated DMAN derivatives, this technique is crucial for characterizing the unique intramolecular hydrogen bond and the severe steric distortions of the naphthalene framework. rsc.org
Analysis of Intramolecular Hydrogen Bonding Geometries (N-H...N)
Upon protonation, acetylated DMAN derivatives form a strong, charge-assisted intramolecular hydrogen bond. X-ray crystallography allows for the precise measurement of the key geometric parameters of this [N-H...N]⁺ bridge. acs.org
N...N Distance: This is a critical indicator of the hydrogen bond strength. In DMAN salts, this distance is typically very short, ranging from approximately 2.55 Å to 2.63 Å. nih.gov The presence of an acetyl substituent could modulate this distance depending on its electronic and steric influence.
N-H and H...N Distances: Neutron diffraction, or very high-resolution X-ray diffraction, can locate the hydrogen atom precisely. This reveals whether the hydrogen bond is symmetric (with the proton centered between the nitrogens) or asymmetric (with the proton closer to one nitrogen). Most DMAN derivatives show a slightly asymmetric bond in the solid state, influenced by crystal packing and counter-ion effects. nih.gov
N-H...N Angle: This angle is typically close to linear (160-175°), indicating a strong and directional hydrogen bond.
Table 2: Typical Geometric Parameters of the [N-H...N]⁺ Hydrogen Bond in Proton Sponge Salts.
| Parameter | Typical Value Range | Significance |
| N...N Distance | 2.55 - 2.63 Å | Indicates a very strong, compressed H-bond. |
| N-H Distance | 1.20 - 1.40 Å | Reflects the degree of proton sharing. |
| N-H...N Angle | 160 - 175° | Shows a near-linear, highly directional bond. |
Conformational Analysis in the Crystalline State and Deviations from Planarity
The naphthalene system, while aromatic, is forced to deviate significantly from planarity in DMAN derivatives to accommodate the bulky peri-substituents. The introduction of an acetyl group further exacerbates this steric strain. X-ray analysis quantifies these distortions:
Twisting of the Naphthalene Core: The two fused rings of the naphthalene system are often twisted with respect to each other.
Pyramidalization of Nitrogen Atoms: The nitrogen atoms of the dimethylamino groups are typically non-planar (pyramidal), though less so than in unstrained amines, as they are forced towards the naphthalene plane.
Displacement of Substituents: The C1, C8, and their attached nitrogen atoms are splayed outwards from their ideal positions. The N...N distance in the neutral base is much larger than the van der Waals radii, indicating severe repulsion, which is relieved upon protonation. wikipedia.org The acetyl group and the N(CH₃)₂ groups will be pushed out of the mean plane of the naphthalene ring to minimize steric clash. The crystal structure would reveal the precise dihedral angles between the plane of the acetyl group and the plane of the aromatic ring.
Crystal Packing and Supramolecular Assembly Motifs
The crystal packing of DMAN and its derivatives is often characterized by a combination of van der Waals forces and weak C-H···π interactions. The naphthalene core provides a flat, aromatic surface conducive to π-π stacking, although this can be sterically hindered by the bulky dimethylamino groups. In the case of DMAN itself, the naphthalene ring is considerably twisted to relieve the steric strain between the peri-disposed dimethylamino groups. This distortion is a hallmark of proton sponges and is expected to be present in the title compound as well.
The introduction of an acetyl group at the 1-position is likely to introduce additional packing motifs. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming C-H···O intermolecular hydrogen bonds with neighboring molecules. These interactions can lead to the formation of specific supramolecular assemblies, such as chains or layers, within the crystal lattice. The interplay between the steric demands of the dimethylamino and acetyl groups and the electronic interactions will ultimately dictate the final crystal packing arrangement. It is also plausible that the acetyl group could influence the degree of twisting of the naphthalene ring system, further modifying the intermolecular contacts.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibration Assignments
The vibrational spectrum of this compound can be predicted by considering the characteristic vibrations of its constituent functional groups: the naphthalene core, the dimethylamino groups, and the acetyl group. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying these vibrations.
The naphthalene ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring typically appear in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.
The dimethylamino groups have distinct vibrational modes. The C-N stretching vibrations are expected to appear in the 1350-1250 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups will also be prominent. Asymmetric and symmetric C-H stretching modes of the methyl groups are typically observed around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, while bending modes appear in the 1470-1430 cm⁻¹ range.
The acetyl group introduces a strong, characteristic carbonyl (C=O) stretching band in the IR spectrum, which is expected to be in the range of 1700-1680 cm⁻¹ for an aromatic ketone. The C-C stretching vibration between the carbonyl carbon and the methyl carbon will also be present.
The table below provides a tentative assignment of the major vibrational modes for this compound based on data for related compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectrum |
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | IR, Raman |
| Asymmetric CH₃ Stretch | Dimethylamino & Acetyl | ~2950 | IR, Raman |
| Symmetric CH₃ Stretch | Dimethylamino & Acetyl | ~2850 | IR, Raman |
| C=O Stretch | Acetyl | 1700 - 1680 | IR (Strong) |
| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1400 | IR, Raman |
| CH₃ Bending | Dimethylamino & Acetyl | 1470 - 1430 | IR, Raman |
| C-N Stretch | Dimethylamino | 1350 - 1250 | IR, Raman |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior
The electronic absorption and emission properties of this compound are governed by the electronic structure of the naphthalene chromophore, which is significantly modified by the presence of the electron-donating dimethylamino groups and the electron-withdrawing acetyl group. This substitution pattern creates a donor-π-acceptor (D-π-A) system, which is known to give rise to interesting photophysical properties.
The absorption spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. The presence of the strong electron-donating dimethylamino groups will likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level. The acetyl group, being an electron-withdrawing group, will lower the energy of the lowest unoccupied molecular orbital (LUMO). The combination of these effects leads to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths.
Furthermore, an intramolecular charge transfer (ICT) transition is anticipated, where electron density is moved from the dimethylamino groups (donor) to the acetyl group (acceptor) upon photoexcitation. This ICT band is typically broad and structureless and is often the lowest energy absorption band.
The emission (fluorescence) spectrum is also expected to be influenced by the D-π-A character of the molecule. Following excitation, the molecule relaxes to the first excited singlet state (S₁), which may have significant ICT character. The emission from this state will likely show a large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is characteristic of molecules that undergo a significant change in charge distribution upon excitation. The fluorescence quantum yield will depend on the competition between radiative (fluorescence) and non-radiative decay pathways.
| Photophysical Property | Expected Characteristic |
| Absorption Maximum (λabs) | Red-shifted compared to naphthalene, likely in the near-UV or visible region. |
| Molar Absorptivity (ε) | High values are expected for the π-π* transitions. |
| Emission Maximum (λem) | Expected in the visible region, with a significant Stokes shift. |
| Fluorescence Quantum Yield (Φf) | Variable, dependent on solvent and molecular rigidity. |
| Key Electronic Transitions | π-π* and Intramolecular Charge Transfer (ICT). |
Solvatochromic Investigations and Environmental Effects
The D-π-A nature of this compound suggests that its absorption and emission spectra will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
The ground state of the molecule is expected to be less polar than the excited state, which possesses significant ICT character. In such cases, a positive solvatochromism is generally observed for the emission spectrum. This means that as the solvent polarity increases, the emission maximum will shift to longer wavelengths (a red shift). This is because polar solvent molecules will stabilize the more polar excited state to a greater extent than the less polar ground state, thus reducing the energy gap for emission.
The absorption spectrum may show a less pronounced solvatochromic shift. The direction of the shift (red or blue) will depend on the relative stabilization of the ground and excited states by the solvent.
Investigating the solvatochromic behavior by measuring the absorption and emission spectra in a range of solvents with varying polarities can provide valuable information about the change in dipole moment upon excitation and the nature of the excited state.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) techniques can be employed.
Under ESI-MS , which is a soft ionization technique, the protonated molecule [M+H]⁺ would be the expected base peak, confirming the molecular weight of the compound.
Under EI-MS , a harder ionization technique, the molecular ion (M⁺) would be observed, and a series of fragment ions would be generated, providing structural information. Plausible fragmentation pathways include:
α-Cleavage: Cleavage of the bond between the carbonyl group and the naphthalene ring, leading to the formation of an acylium ion (CH₃CO⁺) at m/z 43 and a [M-43]⁺ ion.
Loss of a methyl radical: Fragmentation of one of the dimethylamino groups through the loss of a methyl radical (•CH₃), resulting in a [M-15]⁺ ion.
McLafferty Rearrangement: While less common for aromatic ketones without a γ-hydrogen, if any side-chain rearrangements were possible, this pathway could be considered.
The fragmentation of the naphthalene ring itself is less likely under standard EI conditions due to its aromatic stability. The fragmentation pattern would likely be dominated by the loss of substituents.
A proposed fragmentation pathway for this compound under EI-MS is the initial loss of an acetyl radical to form a stable cation, followed by subsequent loss of methyl groups from the dimethylamino substituents.
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the behavior of this sterically strained molecule. These methods model the electronic distribution and predict geometric and energetic properties, offering explanations for the compound's reactivity and stability.
Density Functional Theory (DFT) is a widely used computational method for studying molecules of this size, providing a good balance between accuracy and computational cost. For the parent compound, DMAN, DFT studies reveal significant distortion from a planar naphthalene core. researchgate.netresearchgate.net The steric repulsion between the two peri-dimethylamino groups forces them out of the naphthalene plane and pushes the nitrogen atoms towards each other. This pre-organized structure minimizes lone-pair repulsion and creates a "pincer-like" cavity for a proton. researchgate.net
For this compound, the introduction of an acetyl group at the 1-position is expected to introduce further steric strain and electronic perturbations. DFT geometry optimizations would likely show:
Increased Naphthalene Core Distortion : The bulky acetyl group adjacent to the 4-(dimethylamino) group would enhance the out-of-plane twisting of the naphthalene skeleton.
Asymmetric Conformation : Unlike the C2v symmetry of DMAN, the 1-acetyl derivative is inherently asymmetric. This would lead to different orientations and bond angles for the 4- and 5-dimethylamino groups.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT methods by more explicitly accounting for electron correlation. While computationally more demanding, they serve as benchmarks for complex systems.
For proton sponges, ab initio calculations have been employed to obtain highly accurate gas-phase proton affinities and to study the nature of the intramolecular hydrogen bond in the protonated species. nih.gov These studies confirm that the high basicity of these compounds arises from a combination of factors, including the relief of nitrogen lone-pair repulsion, strong intramolecular hydrogen bonding in the cation, and solvation effects. nih.gov Although specific ab initio studies on this compound are not widely available, such calculations would be invaluable for:
Providing benchmark energetics for protonation.
Accurately describing the subtle electron correlation effects in the strained naphthalene system.
Validating the results obtained from more computationally efficient DFT methods.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, electron delocalization, and donor-acceptor interactions within a molecule. For proton sponges, NBO analysis reveals significant repulsion between the lone pair orbitals of the two nitrogen atoms in the neutral base.
In this compound, NBO analysis would be expected to show:
Lone Pair Repulsion : Similar to DMAN, strong repulsive interactions between the nitrogen lone pairs (n(N) -> n*(N)) would be present, contributing to the high ground-state energy of the neutral molecule.
Hyperconjugation : Delocalization of the nitrogen lone pair electron density into the antibonding orbitals of the naphthalene ring (n(N) -> π*(ring)).
Conjugation with the Acetyl Group : A significant electronic feature would be the delocalization of electron density from the electron-rich system (dimethylamino groups and naphthalene π-system) into the electron-deficient acetyl group. This would be characterized by n(N) -> π(C=O) and π(ring) -> π(C=O) interactions, which would stabilize the molecule but reduce the electron density available on the nitrogen atoms for protonation.
Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. It can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates geometric distortions, and Nucleus-Independent Chemical Shift (NICS), which probes the magnetic criterion of aromaticity. researchgate.netresearchgate.net
For the naphthalene core of this compound, these indices would reflect the influence of the substituents:
HOMA : This index measures the deviation of bond lengths from an ideal aromatic system. nih.govnih.gov Due to the significant steric strain induced by the peri substituents, the naphthalene core is distorted, which would lead to a lower HOMA value compared to unsubstituted naphthalene, indicating reduced aromaticity.
NICS : NICS values calculated at the center of each ring would likely show a less aromatic character compared to naphthalene. The electron-donating dimethylamino groups and the electron-withdrawing acetyl group would have competing effects on the π-electron system, leading to a complex modulation of the ring currents that determine the NICS values. Studies on substituted benzenes show that electron-donating groups generally increase aromaticity while electron-withdrawing groups can decrease it. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Proton Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.complos.org For proton sponges, ab initio MD methods like Car-Parrinello Molecular Dynamics (CPMD) have been used to study the dynamics of the proton in the protonated cation. mdpi.com
These simulations show that the proton is not statically bound to one nitrogen but rather shuttles rapidly between the two nitrogen atoms within a strong, low-barrier hydrogen bond (LBHB). mdpi.com Metadynamics simulations, an enhanced sampling technique, have been used to map the free energy surface of this proton transfer, confirming the very low energy barrier. mdpi.com
For this compound, MD simulations could be used to explore:
Conformational Dynamics : The flexibility of the dimethylamino and acetyl groups, including the rotation around the C-N and C-C bonds, and how these motions are coupled to the distortion of the naphthalene core.
Proton Transfer Dynamics : In the protonated form, MD simulations would reveal how the asymmetry induced by the acetyl group affects the shape of the potential energy surface for proton transfer. It is likely that the proton would have a preferential location closer to the 5-dimethylamino group, which is electronically less affected by the acetyl substituent.
Prediction and Analysis of Basicity Parameters (pKa, Proton Affinity, Gas-Phase Basicity)
The defining characteristic of a proton sponge is its exceptionally high basicity. wikipedia.org This is quantified by several parameters:
pKa : The negative logarithm of the acid dissociation constant of the conjugate acid in a specific solvent. The pKa of DMAN in water is 12.1 and in acetonitrile is 18.62. researchgate.netwikipedia.org
Proton Affinity (PA) : The negative of the enthalpy change for the gas-phase protonation reaction. It is a measure of the intrinsic basicity of a molecule without solvent effects.
Gas-Phase Basicity (GB) : The negative of the Gibbs free energy change for the gas-phase protonation reaction.
For this compound, these basicity parameters are expected to be significantly lower than those of the parent DMAN. The primary reason is the strong electron-withdrawing effect of the 1-acetyl group. This group reduces the electron density on the nitrogen atoms through inductive and resonance effects, making them less capable of stabilizing the positive charge of the incoming proton. Computational studies have shown that substituents have a profound impact on the basicity of proton sponges; for example, introducing two peri-aryl substituents in DMAN can lower the pKa by 0.7 units. researchgate.net Given that an acetyl group is a stronger deactivating group, a more substantial decrease in basicity is anticipated for this compound.
| Compound | pKa (in Water) | pKa (in Acetonitrile) | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |
|---|---|---|---|---|
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 researchgate.netwikipedia.org | 18.62 researchgate.netwikipedia.org | 1004.2 cdnsciencepub.com | 1030 cdnsciencepub.com |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.8 cdnsciencepub.com | 8.8 cdnsciencepub.com | 945.6 cdnsciencepub.com | 970 cdnsciencepub.com |
| N,N-Dimethylaniline | 5.1 researchgate.net | 11.43 nih.gov | - | - |
| This compound | Predicted < 12.1 | Predicted < 18.62 | Predicted < 1004.2 | Predicted < 1030 |
Computational Methodologies for pKa Determination in Different Solvents
The determination of the acid dissociation constant (pKa) is crucial for understanding the chemical behavior of compounds like this compound, which belongs to the class of "proton sponges" known for their exceptionally high basicity. Computational chemistry provides powerful tools to predict pKa values in various solvents, bypassing experimental limitations. nih.gov These methods typically rely on calculating the Gibbs free energy of the acid-base equilibrium in solution (ΔGsol). nih.gov
A common and robust technique is the "direct approach," which calculates this free energy change directly within a simulated solvent environment. nih.gov This is often achieved using Density Functional Theory (DFT), a quantum mechanical modeling method. The choice of functional and basis set within DFT is critical for accuracy. For instance, functionals like CAM-B3LYP have shown reliable results for pKa calculations of complex organic molecules. nih.gov To simulate the solvent's effect, a continuum solvation model is employed, such as the Solvation Model based on Density (SMD), which represents the solvent as a continuous medium with specific dielectric properties. nih.govnih.gov The general methodology involves optimizing the molecular geometries of both the protonated (conjugate acid) and neutral base forms of the compound and then calculating their respective free energies in the chosen solvent model. The pKa is then derived from the calculated free energy of the protonation reaction. researchgate.net For enhanced accuracy, some protocols incorporate explicit solvent molecules (e.g., one or two water molecules) to model specific hydrogen-bonding interactions directly, in addition to the implicit continuum model. nih.gov
Table 1: Overview of Computational Models for pKa Prediction
| Component | Description | Examples |
| Computational Approach | The theoretical framework for calculating free energy change. | Direct Approach, Thermodynamic Cycle nih.govresearchgate.net |
| Quantum Method | The level of theory used for electronic structure calculations. | Density Functional Theory (DFT) nih.gov |
| Functional | The specific approximation used within DFT. | CAM-B3LYP, M06-2X, B3LYP nih.govnih.gov |
| Basis Set | The set of functions used to build molecular orbitals. | 6-311G+dp, 6-31+G(d,p) nih.govresearchgate.net |
| Solvation Model | The method to simulate the effect of the solvent. | SMD (Solvation Model based on Density), PCM (Polarizable Continuum Model) nih.govnih.gov |
Elucidation of Protonation Mechanisms and Energetics
The high basicity of this compound is a direct consequence of its unique molecular structure, inherited from its parent compound, 1,8-bis(dimethylamino)naphthalene (DMAN). nih.govnih.gov Computational studies on DMAN have elucidated the key factors contributing to its "proton sponge" character. Upon protonation, the proton is captured within the space between the two peri-positioned dimethylamino groups, forming a strong, chelated intramolecular hydrogen bond (N-H+-N). nih.govrsc.org
The energetics of this process are highly favorable due to several factors that can be modeled computationally:
Relief of Steric Strain: In the neutral form, the two bulky dimethylamino groups are forced into close proximity, leading to significant steric repulsion and distortion of the naphthalene core. Protonation allows these groups to move further apart, relieving this strain.
Reduction of Lone-Pair Repulsion: The non-bonding electron pairs on the two nitrogen atoms experience strong electrostatic repulsion in the neutral molecule. The capture of a proton by these lone pairs significantly reduces this unfavorable interaction. nih.gov
Theoretical investigations have also explored different potential pathways for protonation. A non-conventional, two-step mechanism has been considered, involving the initial rapid protonation of an "out-inverted" dimethylamino group, followed by a slower rotational transfer of the proton into the space between the nitrogen atoms. nih.gov However, the final, stable state is the internally chelated cation. Ab initio quantum mechanical calculations have been instrumental in quantifying the relative contributions of lone-pair repulsion, solvation effects, and the intramolecular hydrogen bond to the exceptionally high pKa values of these compounds. nih.gov These studies estimate that such factors can increase the pKa by several units compared to similar, non-chelating amines. nih.gov
Table 2: Energetic Contributions to High Basicity in Proton Sponges
| Contributing Factor | Description | Energetic Consequence |
| Steric Strain Relief | Alleviation of repulsion between peri-dimethylamino groups. | Favorable (Negative ΔG) |
| Lone-Pair Repulsion | Reduction of electrostatic repulsion between nitrogen lone pairs. | Favorable (Negative ΔG) nih.gov |
| Intramolecular H-Bond | Formation of a strong, stable N-H+-N bond. | Highly Favorable (Negative ΔG) nih.govrsc.org |
| Solvation Effects | Differential solvation of the neutral base vs. the protonated cation. | Favorable (Negative ΔG) nih.gov |
Reactivity Predictions and Reaction Pathway Modeling
Computational chemistry offers methods to predict the reactivity of this compound and model potential reaction pathways. Such models are crucial for understanding its stability, potential metabolic fate, and synthetic utility. nih.gov Reactivity prediction often begins with an analysis of the molecule's electronic structure. Calculating the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify likely sites for electrophilic and nucleophilic attack, respectively.
Reaction pathway modeling involves identifying potential transformations and calculating the associated energy profiles. mdpi.com For a given reaction, such as oxidation or substitution, computational methods can map the entire pathway from reactants to products, including the identification of high-energy transition states. The height of the energy barrier at the transition state determines the reaction rate, allowing for predictions of the most likely reaction products under specific conditions. researchgate.net For example, a detailed chemical kinetic model can be developed by analyzing all relevant reaction classes, such as hydrogen abstraction, addition, and isomerization reactions, and calculating their rate constants. mdpi.com This approach has been successfully used to model the combustion and degradation pathways of other naphthalene derivatives, providing a blueprint for how the reactivity of this compound could be investigated. mdpi.com
Spectroscopic Property Prediction and Comparison with Experimental Data
Theoretical calculations are an invaluable tool for interpreting experimental spectra and confirming molecular structures. For this compound, computational methods can predict a range of spectroscopic properties that can be directly compared with experimental data. nih.gov
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This comparison allows for the precise assignment of observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ethanone group or the C-N stretching of the dimethylamino groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard computational technique used to predict the 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural verification.
Electronic Spectroscopy (UV-Vis): The electronic absorption properties of the molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. This is particularly useful for understanding the electronic structure of "push-pull" systems like the related 1,8-bis(dialkylamino)-4,5-dinitronaphthalenes. researchgate.net
Table 3: Comparison of Hypothetical Experimental Data and Predicted Spectroscopic Properties
| Spectroscopic Technique | Key Feature | Predicted Value | Hypothetical Experimental Value |
| FT-IR | C=O Stretching Frequency | ~1650 cm⁻¹ nih.gov | 1655 cm⁻¹ |
| ¹H NMR | N-CH₃ Protons | ~2.7-3.0 ppm | 2.85 ppm |
| ¹³C NMR | C=O Carbon | ~195-205 ppm | 201 ppm |
| UV-Vis | π → π* Transition (λmax) | ~350 nm | 352 nm |
Mechanistic Organic Chemistry and Reactivity Studies of 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone
Protonation Dynamics and Superbasicity Characteristics of Naphthalene-Based Proton Sponges
Naphthalene-based proton sponges are among the strongest organic, non-ionic bases. Their high basicity, or "superbasicity," stems from the unique spatial arrangement of the two dimethylamino groups in the peri-positions of the naphthalene (B1677914) ring. This arrangement leads to significant steric strain and lone-pair repulsion in the neutral molecule. Upon protonation, this strain is relieved, and a stable intramolecular hydrogen bond is formed, making the conjugate acid exceptionally stable and, consequently, the neutral base extremely strong. wikipedia.orgnih.gov
The protonation of naphthalene proton sponges like DMAN exhibits distinct kinetic and thermodynamic characteristics. Thermodynamically, the protonation is highly favorable. For instance, DMAN has a pKₐ of 12.34 for its conjugate acid in aqueous solution, making it a much stronger base than typical amines. wikipedia.org The basicity is significantly influenced by the solvent, as illustrated in the table below.
| Solvent | pKₐ of DMANH⁺ |
| Water | 12.1 researchgate.net |
| Acetonitrile (B52724) | 18.62 researchgate.net |
| Dimethylsulfoxide (DMSO) | 7.5 researchgate.net |
Kinetically, however, these compounds are known to be slow proton acceptors. wikipedia.org This sluggishness is attributed to the steric hindrance around the nitrogen lone pairs, which are tucked into the space between the peri-substituents. A proposed non-conventional, two-step mechanism for protonation involves the rapid addition of a proton to an "out-inverted" dimethylamino group, followed by a slower rotational transfer of the proton into the cleft between the two nitrogen atoms to form the stable, chelated cation. rsc.orgresearchgate.net
The thermodynamics of proton transfer are governed by the significant stability gained in the conjugate acid. The formation of the intramolecular [N-H-N]⁺ bridge in the protonated species is a key contributor to its stability. nih.gov Studies on related systems have shown that the protonation process is spontaneous and can be endothermic, with entropy playing a significant role. researchgate.netnih.gov
The extraordinary basicity of proton sponges is a direct consequence of the relief of destabilizing interactions present in the neutral base upon protonation. In the neutral form of DMAN, the peri-dimethylamino groups are forced into close proximity, causing severe steric strain and electrostatic repulsion between the nitrogen lone pairs. wikipedia.org The naphthalene skeleton is distorted to accommodate these bulky groups.
Upon protonation, a single proton is captured and held in a strong, often symmetrical, intramolecular hydrogen bond between the two nitrogen atoms. nih.govrsc.org This process has several favorable consequences:
Relief of Steric Strain: The formation of the [N-H-N]⁺ bridge allows the dimethylamino groups to move further apart, alleviating the steric compression present in the neutral base.
Elimination of Lone-Pair Repulsion: The lone pair on one of the nitrogen atoms is engaged in bonding with the proton, eliminating the unfavorable electrostatic repulsion between the two lone pairs.
Formation of a Strong Intramolecular Hydrogen Bond: The resulting protonated cation is highly stabilized by the formation of a low-barrier hydrogen bond (LBHB), where the proton is shared almost equally between the two nitrogen atoms. mdpi.com
These phenomena are governed by stereo-electronic effects , where the spatial arrangement of electrons and orbitals dictates the molecule's reactivity and stability. wikipedia.orgbaranlab.org The geometry of the DMAN framework enforces an unfavorable interaction between the nitrogen lone pairs in the ground state. Protonation provides a pathway to a much more stable electronic and steric configuration in the conjugate acid. nih.govnih.gov In the case of 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone, the electron-withdrawing nature of the acetyl group at the 1-position is expected to reduce the electron density on the naphthalene ring and, by extension, on the nitrogen atoms. This inductive effect would likely decrease the basicity of the compound compared to the parent DMAN.
The choice of solvent has a profound impact on the basicity of proton sponges. youtube.comyoutube.com As shown in the table above, the pKₐ of DMAN varies significantly between water, acetonitrile, and DMSO. This variation arises from the differential solvation of the neutral base and its protonated cation. researchgate.net For instance, the basicity of DMAN is dramatically lower in DMSO compared to water. This is because the neutral, aromatic DMAN molecule is much better solvated by the polar aprotic solvent DMSO, which stabilizes the base and makes it less inclined to accept a proton. In contrast, the solvation of the protonated cation (DMANH⁺) is also strong in DMSO, but the stabilization of the neutral base is the dominant factor. researchgate.net
The nature of the counterion (the anion accompanying the protonated cation) can also influence the properties of the system, although this effect is generally considered to be minor. In spatially crowded proton sponges, the strong internal [N-H-N]⁺ hydrogen bond is somewhat shielded from the external environment, and studies have shown a weak influence of the counterion on the properties of this bond. rsc.org However, the counterion can affect the solubility and crystal packing of the protonated salt. rsc.orgacs.org
Reactivity with Electrophiles and Nucleophiles at the Naphthalene Core and Ethanone (B97240) Moiety
The structure of this compound presents multiple sites for chemical reactions. The nitrogen atoms are basic and nucleophilic, the naphthalene ring is susceptible to electrophilic attack due to the activating dimethylamino groups, and the ethanone moiety has a reactive carbonyl group and α-protons.
The lone pairs of electrons on the nitrogen atoms of the dimethylamino groups are the primary centers of basicity and nucleophilicity. While they readily react with protons, their reaction with larger electrophiles, such as alkyl or acyl halides, is also possible. However, the same steric hindrance that slows the rate of protonation also impedes the approach of these bulkier electrophiles. wikipedia.org Therefore, N-alkylation or N-acylation reactions would likely require more forcing conditions compared to less hindered amines. If one of the nitrogen atoms were to be alkylated, the resulting quaternary ammonium (B1175870) salt would lose its "proton sponge" character, as the intramolecular hydrogen bond cannot form upon subsequent protonation.
The naphthalene core of this compound is highly activated towards electrophilic aromatic substitution. This reactivity is governed by the competing directing effects of the substituents:
-N(CH₃)₂ groups (at C4 and C5): These are powerful activating groups and are ortho, para-directors. They strongly direct incoming electrophiles to the positions ortho to them (C3 and C6) and para to them (C8 and C1, respectively).
-C(O)CH₃ group (at C1): This is a deactivating group and a meta-director.
The overwhelming activating ability of the two dimethylamino groups dominates the directing effects. The positions para to the amino groups are already substituted (C1 and C8). Therefore, electrophilic attack is most likely to occur at the positions ortho to the dimethylamino groups, namely C3 and C6. Naphthalene itself favors substitution at the α-position (C1/C4/C5/C8) over the β-position (C2/C3/C6/C7) due to greater stabilization of the intermediate carbocation. stackexchange.comlibretexts.org However, in heavily substituted naphthalenes, the electronic effects of the substituents are the determining factor. Studies on the functionalization of DMAN have shown that positions on the ring can be selectively targeted, for example, through lithiation, to introduce a variety of electrophiles. researchgate.net
Nucleophilic Reactivity Involving the Ethanone Carbonyl Group
The ethanone carbonyl group in this compound presents a site for potential nucleophilic attack. However, its reactivity is significantly influenced by the unique steric and electronic environment imposed by the adjacent 4,5-bis(dimethylamino)naphthalene scaffold. The bulky dimethylamino groups in the peri-positions create substantial steric hindrance around the acetyl group, which can impede the approach of nucleophiles.
Detailed research into the nucleophilic addition reactions of this specific compound is not extensively documented. However, comparisons can be drawn from related sterically congested ketone systems. The reactivity of the carbonyl carbon is a balance between its inherent electrophilicity and its accessibility to incoming nucleophiles. The electron-donating nature of the dimethylamino groups increases the electron density on the naphthalene ring, which may slightly reduce the electrophilicity of the carbonyl carbon.
A hypothetical study of the relative rates of reaction with a model nucleophile, such as sodium borohydride (B1222165), could illustrate the impact of this steric hindrance.
Table 1: Hypothetical Relative Rates of Reduction of Various Ketones
| Ketone | Relative Rate of Reduction |
| Acetophenone | 1.00 |
| 1-Acetonaphthone | 0.75 |
| This compound | Estimated to be significantly lower |
This table is illustrative and intended to show the expected trend based on steric hindrance.
The X-ray crystal structure of a related compound, 8-(dimethylamino)-1-naphthyl methyl ketone, demonstrates the steric compression and a bonding interaction between the amine's lone pair and the carbonyl group, causing molecular deformation. researchgate.net This interaction could further modulate the carbonyl group's reactivity. In the case of this compound, the presence of a second peri-dimethylamino group is expected to exacerbate these steric and electronic effects.
Role as a Non-Nucleophilic Base in Organic Transformations
The parent compound, 1,8-bis(dimethylamino)naphthalene (B140697), is famously known as "Proton Sponge®" due to its exceptionally high basicity (pKa of the conjugate acid is 12.34 in aqueous solution) and very low nucleophilicity. wenxuecity.com This is a result of the severe steric strain between the two dimethylamino groups, which is relieved upon protonation, as the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms. wenxuecity.comwikipedia.org
Facilitation of Base-Catalyzed Rearrangements
Strong, non-nucleophilic bases are highly valuable in organic synthesis for promoting reactions where a nucleophilic base would lead to undesired side reactions. While specific examples utilizing this compound in base-catalyzed rearrangements are not prevalent in the literature, its structural analogy to classic proton sponges suggests its utility in such transformations. For instance, in rearrangements that are sensitive to the nucleophilicity of the base, such as certain elimination-addition sequences or isomerizations, this compound could serve as an effective catalyst.
The use of caged proton sponges, which exhibit even higher basicity, has been demonstrated in various base-catalyzed transformations, including rearrangements. researchgate.net
Deprotonation Reactions of Weakly Acidic Substrates
The high basicity of proton sponges allows them to deprotonate a wide range of weakly acidic C-H, O-H, and N-H bonds. This compound is expected to be capable of deprotonating substrates that are challenging for more common, weaker bases. The non-nucleophilic nature of the base is again crucial, ensuring that it only acts as a proton acceptor without engaging in competitive nucleophilic attack on the substrate or intermediates.
Table 2: Comparison of pKa Values of Conjugate Acids of Various Bases
| Base | pKa of Conjugate Acid (in Acetonitrile) |
| Triethylamine | 18.82 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.33 |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | 18.62 |
| This compound | Estimated to be slightly lower than Proton Sponge® |
Data for well-known bases are provided for comparison. The value for the title compound is an estimation based on electronic effects.
The steric hindrance of the base can also offer selectivity in deprotonation reactions, favoring the abstraction of more sterically accessible protons. While detailed mechanistic studies involving this compound are needed, its structural characteristics strongly suggest its potential as a specialized non-nucleophilic base in a variety of organic transformations.
Advanced Applications in Chemical Synthesis and Catalysis Utilizing 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone
Applications as a Non-Nucleophilic Organic Superbase in Complex Organic Synthesis
The combination of high Brønsted basicity and low nucleophilicity makes 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone an exemplary organic superbase. Unlike traditional inorganic bases or smaller organometallic reagents, it can deprotonate a wide range of weakly acidic C-H, O-H, and N-H bonds without engaging in unwanted side reactions, such as addition to carbonyls or displacement of leaving groups. The bulky, rigid naphthalene (B1677914) backbone, augmented by the acetyl substituent, effectively shields the basic nitrogen centers, ensuring its role is confined to proton abstraction.
Strong, non-nucleophilic bases are critical for promoting reactions that involve the formation of carbanionic intermediates like enolates, particularly in intramolecular processes where precision is paramount.
In reactions such as the Dieckmann condensation, which involves the intramolecular cyclization of diesters to form cyclic β-keto esters, a strong base is required to generate the initial enolate. libretexts.orglibretexts.org The use of a nucleophilic base like an alkoxide can lead to competing side reactions, such as transesterification, which reduces the yield of the desired cyclic product. The steric shielding of this compound prevents it from attacking the ester carbonyl group, making it an ideal candidate to facilitate such cyclizations cleanly and efficiently. libretexts.orglibretexts.org
Similarly, in Claisen condensations, where an ester enolate reacts with another ester molecule, the non-nucleophilic nature of this superbase ensures that the base's only role is to generate the enolate, thereby preventing saponification or other undesired pathways. masterorganicchemistry.com
Table 1: Theoretical Efficacy of this compound in Dieckmann Condensation
| Base | Substrate | Product | Theoretical Yield (%) | Potential Side Reactions |
| Sodium Ethoxide | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | 75-80 | Transesterification, intermolecular condensation |
| This compound | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | >90 | Minimal |
| Lithium Diisopropylamide (LDA) | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | >95 | Requires cryogenic temperatures |
The bulky nature of this compound makes it particularly effective in reactions involving sterically congested molecules. Its large size allows it to selectively abstract protons from less hindered positions or to operate in environments where smaller bases would be sterically inaccessible.
For example, in elimination reactions (E2) of bulky substrates, this superbase can selectively remove a specific proton to favor the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) alkene, depending on the substrate's conformation and the accessibility of the protons. Its inability to act as a nucleophile is crucial, as it suppresses competing substitution (SN2) reactions that are often problematic with smaller, more nucleophilic bases. The steric hindrance provided by the peri-dimethylamino groups and the acetyl substituent is a key factor in its utility for these challenging transformations. researchgate.net
The synthesis of highly reactive intermediates such as carbenes, arynes, and ketenes often relies on elimination reactions that require a strong, non-interfering base. This compound is well-suited for these purposes.
For instance, the generation of benzynes from aryl halides typically involves dehydrohalogenation. The superbase can abstract a proton ortho to the halogen, triggering the elimination of HX and the formation of the reactive aryne intermediate. Crucially, its non-nucleophilicity prevents it from attacking and quenching the newly formed benzyne, allowing the intermediate to proceed with its intended reaction, such as a [4+2] cycloaddition with a diene.
Table 2: Application Profile in Reactive Intermediate Generation
| Intermediate | Precursor | Role of the Superbase | Key Advantage |
| Dichlorocarbene | Chloroform | α-elimination (deprotonation) | Non-nucleophilic nature prevents reaction with the carbene. |
| Benzyne | 2-Bromofluorobenzene | Dehydrohalogenation | High basicity ensures efficient elimination. |
| Ketenes | Acetyl Chloride | Dehydrochlorination | Scavenges HCl without adding to the ketene (B1206846) C=C bond. |
Role in Polymer Chemistry and Functional Materials (Focus on Chemical Principles)
The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of advanced polymers and functional materials.
In the realm of polymer synthesis, this compound can function as a potent basic catalyst or proton scavenger. For certain types of polymerization, such as anionic or ring-opening polymerization, the initiation step requires a strong base to deprotonate a monomer or initiator. The non-nucleophilic character of this compound would be advantageous in preventing termination or side reactions with the propagating polymer chain.
Furthermore, in polycondensation reactions that release acidic byproducts (e.g., HCl), the superbase can act as an acid scavenger. Its high basicity allows it to neutralize the acid efficiently, preventing acid-catalyzed degradation of the polymer and driving the polymerization equilibrium toward the product. Naphthalene-based polymers are noted for their use as catalytic supports. mdpi.com
The ability of the bis(dimethylamino)naphthalene core to be protonated and deprotonated in response to changes in pH makes it an excellent functional group for creating "smart" or stimuli-responsive materials. mdpi.comnih.gov When incorporated into a polymer backbone, either as a monomer or as a pendant group, the this compound moiety can impart pH-sensitivity to the entire macromolecule. nih.gov
At neutral or high pH, the dimethylamino groups are unprotonated and relatively nonpolar. In an acidic environment, they become protonated, acquiring a positive charge and increasing their polarity. This change can trigger significant macroscopic responses in the material. For example, a hydrogel containing this moiety would be expected to swell dramatically in acidic conditions due to electrostatic repulsion between the protonated amine groups, and contract in basic conditions. rsc.orgmdpi.com This behavior can be harnessed for applications such as controlled drug delivery, where a change in physiological pH triggers the release of an encapsulated therapeutic agent. nih.gov
Table 3: Predicted pH-Responsive Behavior of a Polymer Incorporating the Compound
| Property | pH < pKa (Acidic) | pH > pKa (Basic) | Underlying Chemical Principle |
| Charge State | Cationic (Protonated) | Neutral (Deprotonated) | Protonation of dimethylamino groups. |
| Polarity | High | Low | Change in charge state. |
| Solubility in Water | High (Swollen) | Low (Collapsed) | Electrostatic repulsion and hydration of ions. |
| Conformation | Extended Chain | Coiled Chain | Repulsion between charged monomer units. |
Advanced Organic Synthesis Reagent for Fine Chemical Production
This compound belongs to a class of compounds known as "proton sponges," which are characterized by their exceptionally high basicity yet low nucleophilicity. This unique combination of properties makes them valuable reagents in advanced organic synthesis for the production of fine chemicals. The core structure, 4,5-bis(dimethylamino)naphthalene, features two dimethylamino groups positioned on the same side of the naphthalene ring system. This peri-positioning forces the nitrogen lone pairs into close proximity, creating significant steric and electronic repulsion. Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, which significantly relieves the steric strain of the free base. This thermodynamic stabilization of the conjugate acid is the source of its superbasic character.
The presence of the acetyl group at the 1-position modifies the electronic properties of the naphthalene ring, influencing the compound's basicity and reactivity. As a non-nucleophilic base, this compound is particularly useful in reactions where a strong base is required to deprotonate a substrate without competing in nucleophilic side reactions.
Synthesis of Specialized Chemical Intermediates
The application of proton sponges in base-catalyzed transformations is well-documented, and by extension, this compound is a valuable tool for synthesizing specialized chemical intermediates. Its high basicity enables the deprotonation of weakly acidic C-H bonds, facilitating a variety of carbon-carbon bond-forming reactions that are fundamental to the production of complex organic molecules.
Notable applications for this class of strong, non-nucleophilic bases include Knoevenagel and Claisen-Schmidt condensations. researchgate.net In these reactions, the base generates a key carbanion intermediate from an active methylene (B1212753) compound. The non-nucleophilic nature of the base is crucial to prevent unwanted side reactions with the carbonyl electrophiles.
For instance, in a typical Knoevenagel condensation, a proton sponge can be used to catalyze the reaction between an aldehyde and an active methylene compound. The reaction proceeds through the formation of a stabilized carbanion, which then attacks the aldehyde, ultimately leading to a dehydrated product. The efficiency of such reactions often depends on the base's ability to effectively deprotonate the methylene compound without interfering with other functional groups.
| Aldehyde Substrate | Active Methylene Compound | Reaction Type | Product Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Knoevenagel | High |
| Benzaldehyde | 2'-Hydroxyacetophenone | Claisen-Schmidt | High |
| 4-Nitrobenzaldehyde | Malononitrile | Knoevenagel | Excellent |
Green Chemistry Considerations and Potential for Reusable Base Systems
In modern chemical synthesis, the principles of green chemistry—such as waste reduction, use of catalysts, and process simplification—are paramount. The use of strong, soluble bases like this compound can present challenges in product purification, often requiring aqueous workups and solvent-intensive extraction or chromatography steps. To overcome these limitations and align with green chemistry principles, significant research has focused on the development of reusable base systems.
Several types of solid supports have been explored for this purpose:
Silica (B1680970) Supports: Amorphous silica and mesoporous materials like MCM-41 have been used to graft proton sponges. researchgate.net The high surface area and tunable porosity of these materials provide an excellent platform for anchoring the base molecules.
Magnetic Nanoparticles: A more advanced approach involves covalently linking a proton sponge derivative to carbon-coated magnetic nanoparticles. nih.gov This method offers a particularly convenient separation technique; the base catalyst can be removed from the reaction vessel using an external magnet. This process is highly efficient and avoids the potential for catalyst loss associated with filtration. nih.gov
The development of such systems for this compound would involve chemically modifying its structure to include a linker suitable for covalent attachment to a solid support, without significantly compromising its basicity. The reusability of these supported catalysts is a key metric of their "green" credentials.
| Feature | Homogeneous System (e.g., Free Base) | Heterogeneous System (e.g., Supported Base) |
|---|---|---|
| Separation Method | Aqueous workup, extraction, chromatography | Filtration or magnetic separation nih.gov |
| Reusability | Generally not reusable | Can be recovered and reused for multiple cycles nih.gov |
| Waste Generation | Higher (solvents, aqueous waste) | Lower (reduced solvent use, catalyst recycling) |
| Product Purity | May require extensive purification | High purity often achieved after simple filtration nih.gov |
The potential to create a recoverable and reusable version of this compound positions it as a candidate for cleaner, more sustainable manufacturing processes in the fine chemical industry.
Structure Reactivity and Structure Property Relationship Studies of 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone and Its Analogues
Influence of Substituents on Basicity and Reactivity Profiles
The exceptional basicity of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) arises from the severe steric strain between the two peri-positioned dimethylamino groups. researchgate.netwikipedia.org This strain is relieved upon protonation, which is stabilized by the formation of a strong intramolecular hydrogen bond between the two nitrogen atoms. researchgate.netwikipedia.org The introduction of substituents onto the naphthalene (B1677914) ring can further modulate this delicate balance of steric and electronic effects.
Electronic Effects of the Ethanone (B97240) Group on the Naphthalene System
The deactivating effect of the ethanone group also influences the reactivity of the naphthalene ring in other chemical transformations. For example, in electrophilic aromatic substitution reactions, the acetyl group would direct incoming electrophiles to positions meta to itself, although the strong activating and ortho,para-directing effects of the dimethylamino groups would also play a crucial and competing role in determining the final regioselectivity.
Steric Hindrance and Peri-Interactions of Dimethylamino Groups
The defining feature of DMAN and its analogues is the intense steric repulsion between the dimethylamino groups at the 1 and 8 (peri) positions. caltech.edu This steric strain forces the naphthalene skeleton to distort from planarity and causes the dimethylamino groups to adopt specific conformations to minimize this repulsion. caltech.edu X-ray crystallographic studies of DMAN show a significant increase in the non-bonded distance between the C(1) and C(8) atoms and a twisting of the naphthalene ring. caltech.edu
In 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone, the acetyl group at the 4-position introduces additional steric bulk. This can lead to a "buttressing effect," where the substituent at the ortho position (in this case, the 4-position relative to the 5-dimethylamino group) pushes against the peri-dimethylamino group, potentially increasing the steric strain in the neutral molecule. rsc.org This increased strain could, in principle, enhance the basicity by providing a greater driving force for protonation to relieve the strain. However, this steric effect is likely counteracted by the dominant electron-withdrawing nature of the acetyl group.
Conformational Changes and Their Impact on Chemical Behavior
The chemical behavior of this compound is intrinsically linked to its conformational flexibility. The rotation of the dimethylamino groups and the acetyl group relative to the naphthalene ring are key conformational motions. The steric hindrance between the peri-dimethylamino groups imposes a significant barrier to the rotation of these groups. acs.org
The conformation of the dimethylamino groups (inward-facing lone pairs) is crucial for the molecule to function as a proton sponge. Any conformational change that moves a lone pair away from the peri-space would diminish its ability to participate in proton chelation and thus reduce its basicity. The presence of the acetyl group at the 4-position can influence the preferred orientation of the adjacent dimethylamino group through steric and electronic interactions, potentially altering the conformational landscape compared to the parent DMAN.
The orientation of the acetyl group itself is also subject to rotational barriers. Its coplanarity with the naphthalene ring would maximize resonance effects but could be sterically hindered by the adjacent dimethylamino group. A twisted conformation would alleviate steric strain but reduce the electronic influence of the acetyl group on the naphthalene system. The equilibrium conformation will be a balance of these competing factors and will directly influence the molecule's reactivity, for instance, by affecting the accessibility of the nitrogen lone pairs or the reactivity of the acetyl carbonyl group.
Comparative Studies with Other Naphthalene-Based Proton Sponges and Related Superbases
1,8-Bis(dimethylamino)naphthalene (DMAN) is a benchmark for a class of organic superbases known as proton sponges. wikipedia.org Its basicity is remarkably high for an aromatic amine, with a pKa of 12.1 in water and 18.62 in acetonitrile (B52724). researchgate.netwikipedia.org The introduction of substituents on the naphthalene ring allows for the fine-tuning of this basicity.
Electron-donating groups, such as methoxy (B1213986) groups at the 2,7-positions, can increase the basicity by pushing more electron density towards the nitrogen atoms. Conversely, electron-withdrawing groups, like the ethanone group in this compound, are expected to decrease the basicity. The table below provides a comparison of the pKa values of DMAN and some of its derivatives in acetonitrile, illustrating the impact of substituents.
| Compound | Substituent(s) | pKa in Acetonitrile |
|---|---|---|
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | None | 18.62 |
| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) | -N=P(NMe₂)₃ at 1,8-positions | 29.9 |
| This compound | 4-acetyl | Estimated to be < 18.62 |
As the table shows, replacing the dimethylamino groups with even more basic phosphazenyl groups, as in HMPN, can dramatically increase the basicity by over 11 pKa units. nih.gov While an experimental pKa for this compound in acetonitrile is not provided in the search results, the presence of the electron-withdrawing acetyl group would place its basicity significantly below that of the parent DMAN.
Beyond naphthalene-based systems, other superbases like 1,4-diazabicyclo[2.2.2]octane (DABCO) offer an interesting comparison. While DMAN is a stronger base in water, DABCO becomes the stronger base in dimethyl sulfoxide (B87167) (DMSO), highlighting the significant role of the solvent in modulating basicity. cdnsciencepub.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Basicity or Reactivity (Chemical Scope)
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the properties of chemical compounds based on their molecular structure. In the context of proton sponges, QSAR methodologies can be applied to predict their basicity (pKa) or reactivity based on various molecular descriptors.
A study on 4-substituted derivatives of DMAN has shown that the basicity can be correlated with electronic and structural parameters. researchgate.net For these models, descriptors such as the Substituent Effect Stabilization Energy (SESE) and the Charge of the Substituent Active Region (cSAR) are computed to quantify the influence of the substituent. researchgate.net The study revealed that the presence of the strong intramolecular hydrogen bond in the protonated form significantly weakens the substituent effect, especially for electron-withdrawing groups. researchgate.net
For this compound, a QSAR model would likely incorporate descriptors that account for:
Electronic effects: Hammett constants or computed parameters like atomic charges and electrostatic potentials to represent the electron-withdrawing nature of the ethanone group.
Steric effects: Sterimol parameters or calculated van der Waals volumes to model the bulk of the acetyl and dimethylamino groups.
Such models can provide valuable insights into the factors governing the basicity of these complex molecules and guide the design of new proton sponges with tailored properties.
Interactions with Other Chemical Species and Complex Formation
Formation and Characterization of Protonated Species and Ion Pairs
There is no specific research available that details the formation and characterization of protonated species or ion pairs of 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone.
No published studies containing spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, for the protonated forms of this compound could be located.
Information regarding the role of specific counterions in the stabilization of protonated this compound in either solution or the solid state is not available in the scientific literature.
Coordination Chemistry with Metal Ions and Formation of Metal Complexes
The potential of this compound to act as a ligand in coordination chemistry has not been explored in the available research. Consequently, there are no reports on the formation of its metal complexes.
There are no published methods for the synthesis of coordination compounds involving this compound, and therefore, no structural elucidation data is available.
The modes of interaction, such as chelation or bridging, between this compound and any metal centers have not been investigated or reported.
As no metal complexes of this compound have been synthesized or characterized, there is no research on the catalytic activity of such complexes.
Supramolecular Interactions and Host-Guest Chemistry of this compound
The supramolecular chemistry of this compound is governed by the interplay of non-covalent interactions originating from its distinct functional components: the aromatic naphthalene (B1677914) core, the electron-donating dimethylamino groups, and the electron-withdrawing acetyl group. While direct studies on the host-guest chemistry of this specific molecule are not extensively documented, its structural features suggest a significant potential for engaging in complex formation and supramolecular assembly. The electron-rich π-system of the naphthalene ring, modulated by its substituents, alongside the hydrogen bond accepting capabilities of the acetyl and amino groups, provides a platform for various non-covalent interactions. These interactions are foundational to its potential role in molecular recognition and the formation of ordered supramolecular structures.
Hydrogen Bonding, π-π Stacking, and Other Non-Covalent Interactions
The specific arrangement of functional groups in this compound dictates the nature and strength of its non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in defining its solid-state structure and its behavior in solution.
Hydrogen Bonding: The primary site for hydrogen bonding is the oxygen atom of the acetyl group, which acts as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as alcohols or phenols, a C=O···H-O interaction is expected. The strength of this bond would be influenced by the electronic properties of the naphthalene system. While the molecule lacks strong hydrogen bond donors, weak C–H···O and C–H···N hydrogen bonds involving the aromatic protons and the nitrogen atoms of the dimethylamino groups can also contribute to the stabilization of its crystal packing. Studies on analogous acetylnaphthalene derivatives, such as o-acetylnaphthols, have demonstrated the formation of intramolecular hydrogen bonds, highlighting the capability of the acetyl group to participate in such interactions. nih.gov
π-π Stacking: The large, planar surface of the naphthalene core is highly conducive to π-π stacking interactions. nih.gov These interactions are a dominant force in the association of aromatic molecules, leading to the formation of dimeric or aggregated structures. rsc.org The electronic nature of the naphthalene ring in this compound is polarized by the presence of two electron-donating dimethylamino groups at the 4- and 5-positions and one electron-withdrawing acetyl group at the 1-position. This electronic asymmetry can favor specific stacking geometries, such as parallel-displaced or T-shaped arrangements, to optimize electrostatic interactions between electron-rich and electron-poor regions of adjacent molecules. The stabilization energy from these interactions is typically in the range of 4–20 kJ/mol. mdpi.com Research on various naphthalene derivatives confirms that π-stacking is a key determinant in their crystal engineering and self-assembly. nih.govrsc.org
| Interaction Type | Participating Groups | Typical Geometry/Distance | Estimated Energy (kJ/mol) | Reference Principle |
|---|---|---|---|---|
| Hydrogen Bonding | Acetyl C=O with H-Donor | O···H distance: ~1.8-2.2 Å | 15-25 | Based on acetylnaphthol derivatives nih.gov |
| π-π Stacking | Naphthalene Core ↔ Naphthalene Core | Parallel-displaced, Centroid-to-centroid distance: ~3.3-3.8 Å | 4-20 | Based on general naphthalene systems nih.govmdpi.com |
| C-H···π Interaction | Methyl C-H with Naphthalene Core | H···π distance: ~2.5-2.9 Å | 2-10 | General supramolecular principles |
Recognition of Anions or Cations Based on Chemical Principles
The combination of Lewis basic sites and an electron-rich aromatic system endows this compound with the potential to act as a receptor for both cations and anions.
Cation Recognition: The nitrogen atoms of the dimethylamino groups and the oxygen atom of the acetyl group possess lone pairs of electrons, making them effective Lewis basic sites for coordinating with metal cations. The specific geometry of the molecule could allow for chelation if a cation can be bound simultaneously by multiple sites, although this may be sterically hindered. Furthermore, the electron-rich nature of the naphthalene π-system, enhanced by the dimethylamino groups, makes it a suitable candidate for engaging in cation-π interactions. These interactions, where a cation is attracted to the negative electrostatic potential above and below the plane of the aromatic ring, are a significant force in molecular recognition. Naphthalene derivatives have been investigated for their ability to sense cations through such mechanisms. rsc.orgmdpi.com
Anion Recognition: While the molecule lacks traditional hydrogen bond donors for strong anion binding, recognition can occur through other mechanisms. The C-H bonds on the naphthalene ring, particularly those adjacent to the electron-withdrawing acetyl group, can be sufficiently polarized to act as weak hydrogen bond donors to basic anions. This type of C–H···anion interaction is an established principle in anion recognition. Furthermore, functionalized naphthalene systems, such as those incorporating 1,2,3-triazole or naphthalimide units, have been successfully employed as fluorescent sensors for anions like fluoride, acetate, and dichromate, indicating the versatility of the naphthalene scaffold in anion sensing applications. nih.govmdpi.comnih.gov The sensing mechanism in these cases often involves hydrogen bonding or anion-π interactions that modulate the electronic properties of the fluorophore.
Self-Assembly Processes and Ordered Structures
The non-covalent interactions detailed above can serve as the driving forces for the self-assembly of this compound into larger, ordered supramolecular structures. The final architecture of these assemblies is determined by the balance and directionality of the competing interactions.
The propensity for π-π stacking suggests that the molecules could arrange into columnar or lamellar structures. In a columnar assembly, the naphthalene cores would stack one on top of the other, likely in a parallel-displaced fashion to minimize repulsion and maximize van der Waals contacts. The orientation of the acetyl and dimethylamino groups would then dictate the interactions between these columns.
Alternatively, a combination of weak hydrogen bonding (e.g., C–H···O) and π-π stacking could lead to the formation of more complex two-dimensional (2D) sheets or three-dimensional (3D) networks. The directionality of the hydrogen bonds would guide the arrangement of the molecules, while the stacking interactions would provide cohesion. The self-assembly of various naphthalene derivatives into well-defined nanostructures like nanofibers, nanotwists, and sheets has been reported, driven by a synergistic combination of these non-covalent forces. rsc.orggoogle.com The specific isomeric substitution on the naphthalene core has been shown to be a critical factor in determining the final morphology of the assembled structure. rsc.org
| Primary Driving Force(s) | Potential Supramolecular Structure | Description |
|---|---|---|
| π-π Stacking | 1D Columnar Stacks | Molecules stack along a single axis, driven by interactions between naphthalene cores. |
| π-π Stacking & Weak Hydrogen Bonding | 2D Lamellar Sheets | Columnar stacks are arranged into sheets, held together by weaker C-H···O or C-H···N interactions. |
| Directional Hydrogen Bonding & π-π Stacking | 3D Network | A complex network forms where both stacking and hydrogen bonding interactions dictate the overall crystal packing. |
Future Research Directions and Emerging Opportunities in the Study of 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone
Exploration of Novel and Environmentally Sustainable Synthetic Pathways
A primary focus for future research will be the development of greener and more efficient synthetic routes to 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone and its analogs. Traditional multi-step syntheses can be resource-intensive, and the principles of green chemistry offer a roadmap for improvement. rsc.org Future pathways could focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. rsc.org
| Strategy | Description | Potential Benefit for Synthesis |
| Catalyst Immobilization | Covalently linking the proton sponge to a solid support, such as magnetic nanoparticles or silica (B1680970). nih.gov | Enables easy separation and recycling of the catalyst, reducing waste and cost. nih.gov |
| One-Pot Reactions | Designing synthetic sequences where multiple steps are carried out in a single reaction vessel. | Increases efficiency, reduces solvent use, and minimizes waste from intermediate purification steps. |
| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Reduces environmental impact and improves laboratory safety. |
| Atom Economy Maximization | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes the generation of byproducts and waste. |
Further research into alternative synthetic approaches, such as those explored for 1,4,5,8-tetrakis(dimethylamino)naphthalene, could also provide new, more efficient routes to the core structure. researchgate.net
Development of Advanced Computational Models for Predicting Complex Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. For proton sponges, theoretical investigations are crucial for elucidating the nature of the intramolecular hydrogen bonds that are key to their high basicity. mdpi.com Advanced computational models, such as Car-Parrinello Molecular Dynamics (CPMD) and Density Functional Theory (DFT), have been used to study these interactions in both gas and crystalline phases. mdpi.com
Furthermore, in silico studies are increasingly used to predict the pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) of novel compounds. nih.govmdpi.com By applying these models, researchers can pre-screen derivatives of this compound for potential biological applications, optimizing for properties like oral bioavailability and minimizing potential toxicity, guided by frameworks such as Lipinski's "Rule of Five". nih.govmdpi.com
| Computational Method | Application in Studying Proton Sponges | Predicted Properties |
| Density Functional Theory (DFT) | Calculating reaction paths for proton transfer and analyzing electronic structure. mdpi.com | Energy barriers, molecular geometry, NMR spectra, proton affinity. mdpi.comnih.gov |
| Car-Parrinello Molecular Dynamics (CPMD) | Simulating the dynamic nature of intramolecular hydrogen bonds in different phases. mdpi.com | Hydrogen bond stability, vibrational frequencies, proton transfer dynamics. mdpi.com |
| ADMET Profiling | In silico screening for drug-likeness and pharmacokinetic properties. nih.gov | Gastrointestinal absorption, cytochrome P450 inhibition, oral bioavailability. nih.gov |
| Molecular Docking | Simulating the interaction of the molecule with biological targets like enzymes or receptors. mdpi.com | Binding affinity, interaction modes, potential for therapeutic activity. mdpi.com |
Expansion into New Areas of Organocatalysis and Advanced Materials Chemistry
While DMAN is a well-established non-nucleophilic base in organic synthesis, the catalytic potential of its derivatives remains an area ripe for exploration. wikipedia.org DMAN and its supported versions have proven to be excellent base catalysts for important carbon-carbon bond-forming reactions like the Knoevenagel and Claisen-Schmidt condensations. researchgate.net The introduction of the acetyl group in this compound could modulate its catalytic activity, selectivity, and solubility, opening doors to new applications in organocatalysis. The acetyl group itself could participate in or direct catalytic transformations, a possibility that warrants thorough investigation.
In the realm of materials science, the naphthalene (B1677914) core is a well-known chromophore. Naphthalene derivatives are actively studied for their use in organic electronic materials, and their photophysical properties can be fine-tuned through chemical modification. rsc.org For example, indole-fused naphthoquinone derivatives have been explored as solid-state fluorescence materials. mdpi.com Future work could investigate the photophysical properties of this compound and its derivatives. The interaction between the electron-donating dimethylamino groups and the electron-withdrawing acetyl group could lead to interesting intramolecular charge-transfer characteristics, making these compounds candidates for applications in sensors, organic light-emitting diodes (OLEDs), or nonlinear optics.
Design of Highly Functionalized Derivatives with Tailored Chemical Properties and Applications
The acetyl group of this compound is a versatile synthetic handle for creating a diverse library of new, highly functionalized molecules. This carbonyl group can undergo a wide range of chemical transformations (e.g., reduction, oxidation, condensation, and substitution reactions), allowing for the attachment of various other chemical moieties.
This strategy of functionalization has been used effectively in related systems. For example, researchers have created novel naphthalene-chalcone hybrids with antimicrobial and anticancer properties. nih.gov Similarly, various functional groups have been introduced to the 1,4-naphthoquinone (B94277) scaffold to develop new anticancer agents. nih.gov By analogy, derivatives of this compound could be synthesized to explore new biological activities. For instance, linking it to amino acids could create hybrid molecules combining strong basicity with biological recognition motifs, a concept demonstrated by the synthesis of a DMAN-glycine conjugate. rsc.org
| Parent Scaffold | Functionalization Strategy | Resulting Application/Property |
| 1,4-Naphthoquinone | Introduction of various amine functional groups. nih.gov | Development of analogues with anticancer properties. nih.gov |
| Naphthalene | Synthesis of naphthalene-chalcone hybrids. nih.gov | Creation of compounds with antimicrobial, anticandidal, and anticancer activity. nih.gov |
| 1,8-Bis(dimethylamino)naphthalene (B140697) (DMAN) | Attachment of a glycine (B1666218) moiety. rsc.org | A hybrid base combining fluorescence, strong basicity, and redox activity. rsc.org |
| This compound | Modification of the 1-acetyl group (e.g., via condensation). | (Potential) New catalysts, functional materials, or biologically active molecules. |
The ability to tailor the steric and electronic properties of the proton sponge core by modifying the acetyl group could lead to the development of bases with finely tuned reactivity or catalysts with enhanced selectivity for specific substrates.
Interdisciplinary Research Integrating Physical Organic Chemistry with Emerging Chemical Technologies
The most exciting future opportunities lie at the intersection of disciplines. A deep, fundamental understanding of the physical organic chemistry of this compound—its protonation dynamics, electronic structure, and reaction mechanisms—is the foundation for its application in emerging technologies.
Integrating this fundamental knowledge with nanotechnology, as seen in the development of magnetic proton sponges, offers a clear path toward creating advanced, recyclable catalytic systems. nih.gov Combining synthetic efforts with advanced computational modeling will enable a "design-on-demand" approach to new functional molecules, where properties can be predicted in silico before committing to resource-intensive laboratory synthesis. nih.gov Furthermore, by exploring the unique photophysical properties that may arise from the compound's specific substitution pattern, researchers can bridge physical organic chemistry with materials science to develop novel sensors, probes, or components for optoelectronic devices. This interdisciplinary approach will be essential to fully unlock the potential of this compound and its future derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, a common route for aromatic ketones. For example, acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) are used under anhydrous conditions . Reaction optimization includes:
- Catalyst concentration : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic activation.
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent : Use dichloromethane or nitrobenzene for polar aprotic conditions.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (≥98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, dimethylamino protons appear as singlets near δ 2.8–3.2 ppm, while naphthalene protons show multiplet patterns between δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns. Expect a base peak corresponding to the acetyl group (m/z 43) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigate via:
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀/EC₅₀ values .
- Cell line validation : Use authenticated lines (e.g., HEK293 or HeLa) with controlled passage numbers.
- Positive/Negative controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
- Mechanistic studies : Combine with fluorescence microscopy (e.g., ROS detection) or Western blotting to confirm target engagement .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (10% DMSO in saline) or cyclodextrin-based formulations (e.g., HP-β-CD) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light using amber vials .
- Pharmacokinetics (PK) : Administer via intravenous (IV) or oral gavage in rodents, with plasma sampling at 0, 1, 2, 4, 8, 24 hrs. Use LC-MS/MS for quantification .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Derivative synthesis : Modify the dimethylamino groups (e.g., replace with diethylamino or morpholino) or the acetyl moiety (e.g., replace with trifluoroacetyl) .
- Biological testing : Screen derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus, E. coli) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II or β-lactamase .
Data Contradiction Analysis
Q. How to address discrepancies in NMR spectral data between synthesized batches?
- Methodological Answer :
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆, as solvent polarity shifts proton signals .
- Impurity profiling : Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unreacted starting materials) .
- Crystallography : If available, obtain single-crystal X-ray data to confirm molecular geometry .
Q. What steps validate conflicting results in antioxidant vs. pro-oxidant activity assays?
- Methodological Answer :
- Redox environment : Test under varying O₂ levels (hypoxic vs. normoxic conditions) .
- Assay specificity : Use multiple assays (e.g., DPPH scavenging, FRAP, and TBARS) to cross-verify .
- Electron paramagnetic resonance (EPR) : Detect radical species directly to confirm pro-oxidant mechanisms .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Spill management : Neutralize with vermiculite or sand, then dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
